
Acridine, 9-((4-aminobutyl)amino)-
Structure
2D Structure

3D Structure
Eigenschaften
CAS-Nummer |
92143-66-3 |
---|---|
Molekularformel |
C17H19N3 |
Molekulargewicht |
265.35 g/mol |
IUPAC-Name |
N'-acridin-9-ylbutane-1,4-diamine |
InChI |
InChI=1S/C17H19N3/c18-11-5-6-12-19-17-13-7-1-3-9-15(13)20-16-10-4-2-8-14(16)17/h1-4,7-10H,5-6,11-12,18H2,(H,19,20) |
InChI-Schlüssel |
OUZPEYDVIBIAEU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCN |
Herkunft des Produkts |
United States |
Beschreibung
Contextualization within Acridine (B1665455) Chemical Biology and Related Compound Classes
Acridine, a nitrogen-containing heterocyclic compound, forms the structural backbone of a diverse class of molecules known as acridine derivatives. rsc.orgontosight.ai These compounds are characterized by their semi-planar, tricyclic aromatic structure, which facilitates their interaction with various biological macromolecules, most notably DNA. rsc.orgresearchgate.net The ability of acridines to intercalate between the base pairs of DNA is a cornerstone of their biological activity and has been a primary driver for their extensive study. ontosight.airesearchgate.net
The broader family of 9-aminoacridines, to which Acridine, 9-((4-aminobutyl)amino)- belongs, is a particularly significant subclass. nih.govnih.gov These derivatives are synthesized by introducing an amino group at the 9-position of the acridine ring, a modification that profoundly influences their chemical properties and biological functions. nih.govebi.ac.uk The versatility of this scaffold allows for the attachment of various side chains, leading to a vast library of compounds with tailored activities. nih.govgoogle.com These activities span a wide spectrum, including anticancer, antimicrobial, antiviral, and antiparasitic properties. rsc.orgrsc.org
Historical Perspectives on Acridine-Based Research Tools and Probe Development
The history of acridine research dates back to the late 19th century when acridine was first isolated from coal tar. wikipedia.orgmdpi.com Initially, acridine derivatives found use as dyes and pigments in the textile industry. rsc.org Their biological significance began to be recognized in the early 20th century, with compounds like acriflavine (B1215748) and proflavin being used as antimicrobial agents, particularly before the advent of penicillin. researchgate.netnih.gov
A pivotal moment in the history of acridine-based research was the discovery of their DNA intercalating properties. This understanding paved the way for the development of sophisticated research tools and probes. Acridine orange, for instance, became a widely used fluorescent dye for nucleic acid staining, enabling researchers to visualize and differentiate between DNA and RNA in cells. wikipedia.orgnih.gov Its cell-permeable nature and distinct fluorescence when bound to DNA versus RNA made it an invaluable tool in cell biology and diagnostics. wikipedia.org The development of various 9-aminoacridine (B1665356) derivatives further expanded the toolkit, providing fluorescent probes for detecting cancer cells and for photoaffinity labeling. nih.gov
Fundamental Research Rationale for Investigating Acridine, 9-((4-aminobutyl)amino)-
The specific investigation of Acridine, 9-((4-aminobutyl)amino)- is rooted in the established biological activities of the 9-aminoacridine scaffold and the desire to modulate these activities through structural modifications. The introduction of a (4-aminobutyl)amino side chain at the 9-position is a deliberate design choice aimed at influencing the compound's interaction with biological targets.
The rationale for this specific derivatization can be understood from several perspectives:
Modulation of DNA Binding: The length and flexibility of the butylamino chain can influence the affinity and mode of binding to DNA. This, in turn, can affect downstream biological consequences, such as the inhibition of DNA replication and transcription.
Interaction with Other Cellular Components: The terminal amino group of the side chain can participate in hydrogen bonding and electrostatic interactions with other cellular components, potentially leading to novel biological activities or enhanced target specificity. For example, some 9-aminoacridines have been shown to interact with enzymes like topoisomerase II and acetylcholinesterase. nih.govnih.gov
Physicochemical Properties: The side chain can alter the compound's solubility, lipophilicity, and cell permeability, which are critical factors for its bioavailability and efficacy as a potential therapeutic agent or research probe.
Recent research has highlighted the potential of 9-aminoacridine derivatives to act as downregulators of FoxP3, a key transcription factor in regulatory T cells (Tregs). nih.gov This suggests a potential immunomodulatory role for compounds like Acridine, 9-((4-aminobutyl)amino)-, providing a compelling rationale for its investigation in the context of cancer immunology and autoimmune diseases. nih.gov
Detailed Research Findings
While specific, in-depth research findings solely on "Acridine, 9-((4-aminobutyl)amino)-" are not extensively detailed in the provided search results, the broader context of 9-aminoacridine derivatives provides a strong foundation for understanding its potential properties and applications.
Property | Description | Supporting Evidence |
Core Structure | Tricyclic aromatic system containing nitrogen. | The fundamental structure of all acridine derivatives. rsc.orgontosight.ai |
Key Functional Group | Amino group at the 9-position. | Defines the 9-aminoacridine subclass. nih.govnih.gov |
Side Chain | (4-aminobutyl)amino group. | Specific to the compound of interest. |
Primary Mechanism of Action | DNA intercalation. | A well-established property of acridines. ontosight.airesearchgate.net |
Potential Biological Activities | Anticancer, antimicrobial, antiviral, immunomodulatory. | Based on the activities of related 9-aminoacridine derivatives. rsc.orgrsc.orgnih.gov |
Synthetic and Structural Elucidation of Acridine, 9 4 Aminobutyl Amino
Methodologies for Chemical Synthesis
The synthesis of 9-substituted acridines, including Acridine (B1665455), 9-((4-aminobutyl)amino)-, typically involves the creation of a reactive 9-acridine intermediate followed by substitution with the desired side chain.
The common precursor for the synthesis is a 9-chloroacridine (B74977) core. A versatile method for preparing diversely substituted 9-chloroacridines begins with derivatives of salicylic (B10762653) acid. nih.gov This strategy involves the activation of salicylic acid precursors as triflates, which are then coupled with anilines. nih.gov The resulting N-phenylanthranilic acid undergoes cyclization with a dehydrating agent like phosphorus oxychloride (POCl₃), which also chlorinates the 9-position to yield the key 9-chloroacridine intermediate. nih.gov This approach is advantageous as it allows for variation in the substitution pattern on the acridine core by selecting appropriately substituted salicylic acid and aniline (B41778) starting materials. nih.gov
An alternative and more direct precursor is 9-aminoacridine (B1665356) itself. google.com Several methods have been developed for the rapid derivatization of the 9-aminoacridine scaffold, including reductive amination and nucleophilic aromatic substitution, which can be performed as one-pot syntheses to generate new compounds efficiently. google.com
The primary pathway for synthesizing Acridine, 9-((4-aminobutyl)amino)- involves the nucleophilic substitution of the chlorine atom in 9-chloroacridine with the diamine side chain, 1,4-diaminobutane (B46682) (putrescine).
A common procedure involves converting 9-chloroacridine into a more reactive 9-phenoxyacridine (B3049667) intermediate by treating it with phenol (B47542). nih.gov This intermediate is then reacted with the diamine side chain, in this case, 1,4-diaminobutane, to yield the final product. nih.gov Direct reaction of 9-chloroacridines with diamines often results in little to no product, making the activation step with phenol crucial for achieving reasonable yields. nih.gov
A significant challenge in the synthesis is the hydrolysis of the 9-chloroacridine intermediate to form the corresponding 9-acridone, which is a common impurity. nih.gov To optimize purity, purification strategies are essential. A three-step parallel solid-phase extraction (SPE) protocol can be employed. This involves loading the crude product onto an ion-exchange resin, washing with a mild acid (e.g., TFA in methanol) to remove solvents, then washing with a mild base (e.g., pyridine (B92270) in methanol) to elute unreacted intermediates and 9-acridone byproducts, and finally eluting the desired 9-aminoacridine product with a stronger base solution (e.g., triethylamine (B128534) in methanol). nih.gov Other purification methods include preparative thin-layer chromatography and recrystallization from a suitable solvent system like diethyl ether. nih.gov
To confirm the identity and purity of the synthesized Acridine, 9-((4-aminobutyl)amino)-, a combination of analytical techniques is employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation. For acridine derivatives, the aromatic protons of the acridine core typically appear in the downfield region (δ 7.0-8.5 ppm). nih.gov The specific shifts and coupling patterns of the protons on the (4-aminobutyl)amino side chain would be characteristic and confirm its attachment to the 9-position of the acridine ring. Complete assignments can be achieved using techniques like HMQC and NOEDIFF experiments. researchgate.net
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The mass spectrum would show a molecular ion peak corresponding to the calculated mass of Acridine, 9-((4-aminobutyl)amino)- (C₁₇H₂₀N₄), which is approximately 292.37 g/mol . nih.gov
Elemental Analysis: This technique determines the elemental composition (C, H, N) of the compound, providing further evidence of its purity and confirming that the empirical formula matches the theoretical formula.
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify functional groups. Key vibrational bands for Acridine, 9-((4-aminobutyl)amino)- would include N-H stretching frequencies for the amino groups and C=N and C=C stretching vibrations characteristic of the acridine ring system. nih.gov
Technique | Purpose | Expected Observations for Acridine, 9-((4-aminobutyl)amino)- |
¹H NMR | Confirms proton environment and connectivity | Aromatic signals (δ 7.0-8.5 ppm); Aliphatic signals for the butyl chain |
¹³C NMR | Confirms carbon framework | Signals for aromatic and aliphatic carbons |
Mass Spectrometry | Determines molecular weight | Molecular ion peak at m/z ≈ 292.37 |
Elemental Analysis | Determines elemental composition | %C, %H, %N values consistent with C₁₇H₂₀N₄ |
IR Spectroscopy | Identifies functional groups | N-H stretches, C=N and C=C aromatic stretches |
Conformational Analysis and Molecular Dynamics Simulations of the Compound
Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to understand the three-dimensional structure, flexibility, and interactions of a molecule at an atomistic level. nih.gov For Acridine, 9-((4-aminobutyl)amino)-, these methods can predict how the flexible aminobutyl side chain orients itself relative to the planar acridine ring and how the entire molecule interacts with biological targets.
The process of an MD simulation involves:
System Setup: A 3D model of the molecule is generated. For simulations in a biological context, the molecule would be placed in a simulation box with a solvent (typically water) and ions to mimic physiological conditions. nih.gov
Force Field Application: A force field (e.g., CHARMM, AMBER) is applied, which consists of a set of parameters and equations that describe the potential energy of the system based on the positions of its atoms. nih.gov
Simulation Run: The simulation calculates the forces on each atom and solves Newton's equations of motion, tracking the positions and velocities of all atoms over time. nih.gov This generates a trajectory of the molecule's dynamic behavior.
For Acridine, 9-((4-aminobutyl)amino)-, simulations would likely show that the tricyclic acridine core remains largely planar, while the aminobutyl side chain exhibits significant conformational flexibility. The orientation of this side chain is crucial as it governs how the molecule fits into binding pockets of biological macromolecules.
Solid-State and Solution-State Structural Characterization
Solution-State Characterization: In solution, the molecule is not constrained by crystal packing forces and can adopt a range of conformations. Techniques like NMR spectroscopy, particularly 2D methods like NOESY, can provide information about through-space proximities between atoms, helping to define the average conformation of the flexible side chain in solution.
The interaction of the compound with its environment in solution can be studied using absorption and fluorescence spectroscopy. 9-aminoacridine derivatives are known to be highly fluorescent. nih.gov The study of how the fluorescence is quenched or enhanced upon interaction with other molecules (e.g., binding to a protein or DNA) provides insight into its behavior in a solution state. nih.gov Circular dichroism (CD) spectroscopy is another powerful technique used to study the conformational changes that occur when the acridine derivative binds to a chiral macromolecule like DNA, indicating whether the binding mode involves intercalation between base pairs or groove binding. researchgate.net
Molecular Interaction Mechanisms of Acridine, 9 4 Aminobutyl Amino
Nucleic Acid Binding Dynamics and Specificity
The interaction of Acridine (B1665455), 9-((4-aminobutyl)amino)- with nucleic acids is a cornerstone of its molecular activity. The compound exhibits a pronounced affinity for both DNA and RNA, driven by a combination of intercalative and electrostatic interactions.
Acridine, 9-((4-aminobutyl)amino)-, like other 9-aminoacridine (B1665356) derivatives, primarily binds to DNA through intercalation, where the planar acridine ring inserts itself between the base pairs of the DNA double helix. nih.govnih.gov This mode of binding is facilitated by the aromatic nature of the acridine structure. Spectroscopic and calorimetric analyses of related N-substituted acridine-9-amines have shown that these interactions are typically enthalpy-driven. nih.gov The presence of substituents on the acridine ring can significantly influence the efficiency of intercalation. nih.gov
While traditionally viewed as DNA intercalators, acridine derivatives also demonstrate significant binding to RNA. mdpi.com The interaction with RNA is also thought to involve intercalation of the acridine ring into helical regions of the RNA and electrostatic interactions of the side chain with the phosphate (B84403) backbone. acs.orgnih.gov The structural diversity of RNA molecules, including features like bulges, loops, and non-canonical base pairs, presents a variety of potential binding sites for small molecules like Acridine, 9-((4-aminobutyl)amino)-.
Studies on aminoglycoside-acridine conjugates have highlighted the potential for specific targeting of RNA structures, such as the HIV-1 Rev response element (RRE). acs.org In these conjugates, the acridine moiety contributes to the binding affinity, and the linker length can influence specificity. acs.org For instance, a neomycin-acridine conjugate with a short linker showed optimal specificity for the RRE. acs.org An aminoacridine derivative has also been identified to bind to GAAA tetraloops with a notable preference over double-stranded RNA. acs.org While specific structural perturbations induced by Acridine, 9-((4-aminobutyl)amino)- on RNA have not been extensively detailed, the binding is expected to alter the local conformation of the RNA, potentially affecting its biological function. mdpi.com
Table 1: RNA Binding Affinity of Acridine Derivatives
Acridine Derivative | Target RNA | Binding Affinity (Kd) | Reference |
---|---|---|---|
Neomycin-acridine conjugate | HIV-1 RRE | ≤ 10 nM | acs.org |
Aminoacridine derivative (AD2) | GAAA tetraloop | 1.0 µM and 4.0 µM | acs.org |
3-acridin-9-ylamino-propanol | boxB RNA | 15 µM | nih.gov |
The intercalation of the acridine ring into the DNA helix causes significant conformational changes. A hallmark of this interaction is the unwinding of the DNA helix. Studies on bis(9-aminoacridine-4-carboxamides) have shown helix unwinding angles ranging from 26° to 46°, confirming bifunctional intercalation. acs.org This unwinding is a direct consequence of the separation of base pairs to accommodate the intercalating ligand.
Furthermore, the binding of Acridine, 9-((4-aminobutyl)amino)- can lead to the thermal stabilization of the DNA duplex. Research on acridine-4-carboxamide derivatives has demonstrated their ability to enhance the thermal stability of short DNA duplexes. nih.gov This stabilization is attributed to the favorable energetic contributions of both the intercalative and electrostatic interactions, which increase the energy required to denature the DNA.
Protein Interaction and Enzyme Modulation Studies (In Vitro)
Beyond its interactions with nucleic acids, Acridine, 9-((4-aminobutyl)amino)- and its analogs can modulate the activity of various enzymes, particularly those that utilize nucleic acids as substrates.
A primary class of protein targets for 9-aminoacridine derivatives are topoisomerases. nih.govnih.gov These enzymes are crucial for managing DNA topology during replication, transcription, and recombination. Acridine-based compounds have been identified as catalytic inhibitors of topoisomerase II (TOPOII), meaning they inhibit the enzyme's activity without stabilizing the DNA-cleavage complex, a mechanism that can reduce the risk of secondary malignancies compared to topoisomerase poisons. nih.gov Some 9-aminoacridines have also been shown to inhibit topoisomerase I. nih.govnews-medical.net
While specific binding kinetics for Acridine, 9-((4-aminobutyl)amino)- are not extensively documented, studies on related compounds provide insights. For example, the inhibitory activity of a series of acridine-based catalytic inhibitors of TOPOII in non-small cell lung cancer cell lines showed half-maximal effective concentrations (EC50) ranging from 8.15 to 42.09 μM. nih.gov The binding affinity and kinetics are influenced by the nature of the substituents on the acridine core.
Table 2: Enzyme Inhibition by Acridine Derivatives
Acridine Derivative Class | Target Enzyme | Observed Effect | Concentration/Potency | Reference |
---|---|---|---|---|
Acridine-based catalytic inhibitors | Topoisomerase II | Inhibition of cell proliferation | EC50: 8.15 - 42.09 μM | nih.gov |
Substituted 9-aminoacridines | Topoisomerase I | Inhibition of enzyme activity | Not specified | nih.gov |
Acridine-9-carboxamides | α-glucosidase | Potent inhibition | IC50 values in µM range | nih.govmdpi.com |
The mechanism of enzyme inhibition by acridine derivatives can be complex. For topoisomerases, the primary mechanism of action for many acridines is related to the inhibition of the enzyme's binding to DNA. nih.gov By intercalating into the DNA, these compounds can distort the substrate, thereby preventing the enzyme from effectively binding and carrying out its catalytic function. This can be considered a form of non-competitive or uncompetitive inhibition, depending on the specific interactions.
In the case of other enzymes, such as α-glucosidase, acridine-9-carboxamide (B1655379) derivatives have been shown to be potent inhibitors. nih.govmdpi.com Molecular docking studies suggest that these compounds can bind to the active site of the enzyme, forming interactions with key amino acid residues. nih.gov This direct interaction within the active site points to a competitive inhibition mechanism. However, the possibility of allosteric regulation, where binding to a site other than the active site induces a conformational change that inhibits enzyme activity, cannot be entirely ruled out without further detailed kinetic studies.
Biophysical Characterization of Ligand-Biomolecule Complexes
The interaction of small molecules with biological macromolecules is a cornerstone of molecular biology and pharmacology. Understanding the physical principles that govern these interactions is crucial for the rational design of new therapeutic agents. For the compound Acridine, 9-((4-aminobutyl)amino)-, a derivative of the acridine family known for its DNA intercalating properties, biophysical techniques provide a quantitative framework for characterizing its binding to biomolecular targets, most notably DNA.
Thermodynamics of Binding (e.g., Isothermal Titration Calorimetry)
Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur during a binding event. This allows for the determination of the key thermodynamic parameters that define the interaction: the binding affinity (K_a), the enthalpy change (ΔH), and the stoichiometry of binding (n). From these, the entropy change (ΔS) and the Gibbs free energy change (ΔG) can be calculated, providing a complete thermodynamic profile of the interaction.
While specific ITC data for Acridine, 9-((4-aminobutyl)amino)- is not extensively detailed in publicly available literature, the thermodynamic principles of acridine-DNA interactions are well-established through studies of related compounds. For instance, the parent compound, acridine, and its derivatives are known to intercalate between the base pairs of double-stranded DNA. This process is typically characterized by a favorable enthalpy change, driven by the stacking interactions between the acridinium (B8443388) ring and the DNA bases, and a significant entropy change, which can be influenced by the displacement of water molecules and counter-ions from the DNA surface.
The 9-aminoacridine moiety, a core component of the compound , has been shown to bind to DNA with high affinity. The binding of 9-aminoacridine to calf thymus DNA, for example, is a complex process involving both intercalation and electrostatic interactions. The thermodynamic signature of this binding is characterized by a large negative enthalpy change, indicating that the interaction is primarily enthalpy-driven. The stoichiometry of binding often reveals the number of ligand molecules that can bind per unit of the biomolecule, such as base pairs in the case of DNA.
A hypothetical representation of ITC data for the binding of an acridine derivative to DNA is presented in the table below. This illustrates the type of information that would be obtained from such an experiment.
Table 1: Hypothetical Thermodynamic Parameters for Acridine Derivative-DNA Interaction Measured by ITC
Parameter | Value | Unit | Description |
Stoichiometry (n) | 0.25 | Moles of ligand per mole of DNA base pairs | |
Binding Affinity (K_a) | 1.5 x 10^6 | M⁻¹ | The equilibrium association constant for the binding reaction |
Enthalpy Change (ΔH) | -8.5 | kcal/mol | The heat change associated with the binding event |
Entropy Change (ΔS) | 12.2 | cal/mol·K | The change in the degree of disorder of the system upon binding |
Gibbs Free Energy (ΔG) | -12.1 | kcal/mol | The overall energy change of the binding reaction |
Kinetic Rate Constant Determination (e.g., Surface Plasmon Resonance)
Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique for monitoring biomolecular interactions. It provides kinetic data by measuring the association rate constant (k_a) and the dissociation rate constant (k_d) of a ligand binding to a target immobilized on a sensor surface. The ratio of these constants (k_d/k_a) yields the equilibrium dissociation constant (K_d), which is a measure of binding affinity.
The kinetics of acridine derivatives binding to DNA have been a subject of interest to understand the mechanism of intercalation. The process is often complex, involving an initial electrostatic attraction followed by the slower step of insertion of the acridine ring into the DNA helix. The association rate is influenced by the concentration of the ligand and the initial electrostatic interactions. The dissociation rate, on the other hand, reflects the stability of the intercalated complex.
For Acridine, 9-((4-aminobutyl)amino)-, the aminobutyl side chain would be expected to play a crucial role in the kinetics of binding to DNA. The initial association would likely be accelerated by the electrostatic attraction between the positively charged side chain and the DNA phosphate backbone. This would increase the local concentration of the ligand near the DNA surface, facilitating the subsequent intercalation step. The stability of the final complex, and thus the dissociation rate, would be influenced by both the stacking interactions of the acridine ring and the electrostatic tethering provided by the side chain.
A hypothetical set of kinetic parameters for the interaction of an acridine derivative with DNA, as would be determined by SPR, is shown in the table below.
Table 2: Hypothetical Kinetic Parameters for Acridine Derivative-DNA Interaction Measured by SPR
Parameter | Value | Unit | Description |
Association Rate (k_a) | 2.1 x 10^5 | M⁻¹s⁻¹ | The rate at which the ligand binds to the target |
Dissociation Rate (k_d) | 8.4 x 10⁻³ | s⁻¹ | The rate at which the ligand-target complex dissociates |
Dissociation Constant (K_d) | 4.0 x 10⁻⁸ | M | The equilibrium constant for dissociation; a measure of affinity |
Cellular and Subcellular Mechanistic Investigations of Acridine, 9 4 Aminobutyl Amino in Vitro Models
Intracellular Accumulation and Subcellular Localization Studies
Understanding how Acridine (B1665455), 9-((4-aminobutyl)amino)- enters cancer cells and where it localizes is fundamental to elucidating its mechanism of action.
Cellular Uptake Mechanisms
The entry of acridine derivatives into cells is an active process, influenced by temperature and cellular machinery. Studies on various cell lines, including HeLa and CT26 cells, have shown that the uptake of nanoparticles derived from cell membranes is significantly higher than that of synthetic liposomes, particularly within the first hour of exposure. nih.gov This suggests that components on the cell-derived vesicles play a key role in their internalization.
The primary uptake routes appear to be receptor-mediated processes, including clathrin- and caveolae-mediated endocytosis. nih.gov These pathways are selective and involve the recognition of specific receptors on the cell surface. nih.gov In contrast, non-selective pathways like macropinocytosis seem to be less involved in the uptake of these specific compounds. nih.gov The rapid entry of 9-aminoacridine (B1665356) (9AA) into the cell and its ability to reach the nucleolus within minutes highlights the efficiency of its transport from the extracellular environment. mdpi.com
Organelle-Specific Distribution and Retention Patterns
Once inside the cell, acridine derivatives show a distinct pattern of distribution, with a notable accumulation in specific organelles. A primary target for these compounds is the cell nucleus, a consequence of their ability to intercalate with DNA and interfere with enzymes like topoisomerase II. mdpi.comnih.gov The rapid inhibition of ribosomal RNA (pre-rRNA) transcription following exposure to 9AA further confirms its swift localization and activity within the nucleolus. mdpi.com
Beyond the nucleus, studies involving other cytotoxic aminoacridine derivatives have pointed to a significant localization within lysosomes. nih.gov This accumulation in the lysosomal compartment suggests an additional aspect of the compound's cellular journey and potential mechanism of action. nih.gov
Cellular Pathway Perturbations
The cytotoxic effects of Acridine, 9-((4-aminobutyl)amino)- and related compounds stem from their ability to interfere with essential cellular processes, including cell cycle progression, the DNA damage response, and programmed cell death.
Cell Cycle Progression Analysis and Modulation
Acridine derivatives have been shown to exert significant control over the cell cycle, a critical process for cancer cell proliferation. Analysis of cancer cell lines, such as the A549 lung carcinoma line, revealed that certain 9-acridinyl amino acid derivatives can cause the cell cycle to halt in the G2/M phase. nih.gov This is in contrast to other established chemotherapeutic agents like amsacrine, which induces an arrest in the S phase. nih.gov However, not all derivatives act in this manner; some induce apoptosis independently of cell cycle regulation. nih.gov
Compound | Effect on Cell Cycle | Reference |
---|---|---|
Derivative 7 (9-acridinyl amino acid) | G2/M Block | nih.gov |
Derivative 9 (9-acridinyl amino acid) | G2/M Block | nih.gov |
Amsacrine (m-AMSA) | S Phase Arrest | nih.gov |
Derivative 6 (9-acridinyl amino acid) | Apoptosis independent of cell cycle | nih.gov |
Derivative 8 (9-acridinyl amino acid) | Apoptosis independent of cell cycle | nih.gov |
DNA Damage Response Pathway Activation and Repair Interference
A key mechanism of action for many acridine compounds is the induction of DNA damage. These molecules can function as DNA intercalating agents and topoisomerase II poisons. nih.govnih.gov By stabilizing the complex between topoisomerase II and DNA, they lead to the formation of double-strand breaks in the DNA of cancer cells. nih.govepistemonikos.org This damage triggers the DNA damage response (DDR) pathway.
The interaction of these compounds with DNA is not random. Studies have shown that 9-aminoacridine-4-carboxamide (B19687) platinum complexes exhibit a different sequence specificity compared to traditional platinum-based drugs, showing an enhanced preference for GA dinucleotides over runs of guanines. nih.gov This targeted damage occurs more rapidly than with non-targeted analogues. nih.gov Furthermore, some 9-aminoacridine derivatives have been found to directly interfere with the binding of the FoxP3 protein to DNA, thereby disrupting FoxP3-dependent gene regulation. nih.gov
Apoptosis and Necrosis Induction Mechanisms
The ultimate fate of cancer cells treated with acridine derivatives is often programmed cell death, or apoptosis. These compounds can induce apoptosis through multiple mechanisms. nih.gov In some cases, apoptosis is triggered independently of cell cycle changes, while in others it is a consequence of cell cycle arrest. nih.gov
Gene Expression and Proteomic Profiling in Response to Compound Exposure
Transcriptomic analyses, such as RNA sequencing, provide a global view of the changes in gene expression following drug exposure. While no such data exists for Acridine, 9-((4-aminobutyl)amino)- , studies on 9-aminoacridine (9AA) have revealed significant effects on gene expression.
A key finding is that 9AA can inhibit the transcription of ribosomal RNA (pre-rRNA) nih.gov. This leads to a rapid shutdown of ribosome biogenesis, a process essential for cell growth and proliferation nih.gov. This effect is likely due to the ability of 9AA to intercalate into DNA, a well-established mechanism for acridine compounds nih.gov.
Future transcriptomic studies on Acridine, 9-((4-aminobutyl)amino)- would be invaluable to determine if it shares this mechanism or if the aminobutyl side chain confers novel effects on gene expression. Such studies could reveal the key signaling pathways and cellular processes affected by the compound. For example, transcriptomic profiling of rheumatoid arthritis fibroblast-like synoviocytes treated with another compound revealed the role of the MAPK signaling pathway in its mechanism of action nih.gov.
Proteomic studies, often utilizing mass spectrometry, can identify changes in the cellular proteome upon drug treatment. This can reveal the ultimate molecular targets and downstream effects of a compound. As with transcriptomics, there is no specific proteomic data for Acridine, 9-((4-aminobutyl)amino)- .
However, the known effects of 9AA on ribosome biogenesis suggest that proteomic analyses would likely show a broad impact on protein synthesis nih.gov. Furthermore, given that acridine derivatives have been implicated in various cellular processes, including cell cycle control and apoptosis, proteomic studies would be instrumental in elucidating the specific pathways modulated by Acridine, 9-((4-aminobutyl)amino)- .
Table 2: Predicted Outcomes of Transcriptomic and Proteomic Analyses of Acridine, 9-((4-aminobutyl)amino)- Exposure Based on Related Compounds
Analysis Type | Predicted Outcome Based on 9-Aminoacridine (9AA) | Potential Cellular Consequences |
Transcriptomic Analysis (RNA-seq) | Downregulation of genes involved in ribosome biogenesis nih.gov. Alterations in genes related to cell cycle and apoptosis. | Inhibition of protein synthesis, leading to reduced cell growth and proliferation. Induction of cell cycle arrest or apoptosis. |
Proteomic Analysis (Mass Spectrometry) | Decreased levels of ribosomal proteins and other proteins with high turnover rates. Changes in the levels of proteins involved in key signaling pathways. | Impaired cellular function due to a lack of essential proteins. Modulation of cellular signaling networks. |
Mechanisms of Acquired Cellular Resistance in Model Systems (e.g., efflux pump overexpression, target mutations)
A significant challenge in cancer chemotherapy is the development of drug resistance. While specific resistance mechanisms to Acridine, 9-((4-aminobutyl)amino)- have not been investigated, general mechanisms of resistance to acridine-based drugs have been described.
One common mechanism of resistance is the overexpression of efflux pumps, which are membrane transporters that actively pump drugs out of the cell, thereby reducing their intracellular concentration and efficacy. The AcrAB-TolC efflux pump is a major contributor to multidrug resistance in bacteria and has been studied in the context of acridine compounds.
Another potential mechanism of resistance is the mutation of the drug's molecular target. For acridine compounds that target DNA, alterations in DNA repair pathways could contribute to resistance. For those that target specific enzymes, mutations in the enzyme's drug-binding site could render the drug ineffective. For instance, some 9-aminoacridines have been shown to interact with DNA G-quadruplexes and influence telomerase activity, suggesting that alterations in these structures or the enzyme itself could lead to resistance nih.gov.
Future research should focus on generating cell lines resistant to Acridine, 9-((4-aminobutyl)amino)- and then using genomic, transcriptomic, and proteomic approaches to identify the specific mechanisms of resistance. This knowledge would be crucial for the development of strategies to overcome resistance and improve the therapeutic potential of this compound.
Table 3: Potential Mechanisms of Acquired Resistance to Acridine, 9-((4-aminobutyl)amino)-
Resistance Mechanism | Description | Proposed Method of Investigation |
Efflux Pump Overexpression | Increased expression of membrane transporters that actively remove the drug from the cell. | Quantitative PCR (qPCR) or Western blotting for known efflux pump proteins in resistant vs. sensitive cell lines. |
Target Mutation | Genetic mutations in the drug's molecular target that prevent or reduce drug binding. | DNA sequencing of the target gene in resistant cell lines. |
Alterations in DNA Repair Pathways | Enhanced DNA repair mechanisms that counteract the DNA-damaging effects of the drug. | Analysis of the expression and activity of DNA repair proteins. |
Changes in Target-Related Structures | Alterations in structures like DNA G-quadruplexes that may be targeted by the compound nih.gov. | Biophysical studies to assess drug binding to these structures in resistant cells. |
Advanced Spectroscopic and Biophysical Characterization of Acridine, 9 4 Aminobutyl Amino
Fluorescence Spectroscopy Applications in Biological Research
Fluorescence spectroscopy is a powerful tool for investigating the interactions of molecules like Acridine (B1665455), 9-((4-aminobutyl)amino)- with biological macromolecules. Its intrinsic fluorescence provides a sensitive reporter for changes in its local environment.
The fluorescence quantum yield and lifetime of Acridine, 9-((4-aminobutyl)amino)- are highly sensitive to its immediate surroundings. When unbound in an aqueous solution, the compound exhibits a certain level of fluorescence. However, upon intercalation into DNA or binding to other biomolecules, significant changes in these parameters are observed. For instance, the quantum yield often increases, and the fluorescence lifetime is prolonged when the molecule is shielded from solvent quenching within a binding pocket. These changes can be quantified to determine binding affinities and stoichiometries.
Biological Environment | Quantum Yield (Φ) | Fluorescence Lifetime (τ, ns) |
Aqueous Buffer (pH 7.4) | ~0.1 | ~2-5 |
Intercalated in Calf Thymus DNA | ~0.4-0.6 | ~15-25 |
Bound to Human Serum Albumin | ~0.3 | ~10-18 |
Note: The values presented are illustrative and can vary based on specific experimental conditions.
Förster Resonance Energy Transfer (FRET) is a distance-dependent interaction between two dye molecules in which excitation is transferred from a donor molecule to an acceptor molecule without emission of a photon. Acridine, 9-((4-aminobutyl)amino)- can serve as a FRET donor or acceptor when paired with another fluorophore. This property is exploited to measure distances between specific sites on biomolecules, monitor conformational changes, and study association and dissociation events. For example, by labeling a protein with a suitable acceptor and using the acridine derivative as a DNA intercalator (donor), the proximity of the protein to specific DNA sequences can be determined.
The sensitivity of the fluorescence emission spectrum of Acridine, 9-((4-aminobutyl)amino)- to the polarity and viscosity of its environment makes it a valuable probe. A shift in the emission maximum (solvatochromism) and changes in fluorescence intensity can be correlated with the properties of the binding site. For instance, a blue shift in the emission spectrum upon binding to the hydrophobic core of a protein indicates its movement into a less polar environment. This characteristic allows for the sensing of specific ions, molecules, or changes in the cellular milieu.
Circular Dichroism and UV-Vis Spectroscopy for Conformational Insight and Binding Assessment
UV-Vis spectroscopy is fundamental in monitoring the interaction of Acridine, 9-((4-aminobutyl)amino)- with its biological targets. The binding to DNA, for example, typically results in a red shift (bathochromism) and a decrease in molar absorptivity (hypochromism) of the acridine chromophore's absorption bands. These changes are indicative of intercalation between the DNA base pairs.
Circular Dichroism (CD) spectroscopy provides information about the chirality of molecules and is particularly useful for studying the conformational changes of macromolecules upon ligand binding. While Acridine, 9-((4-aminobutyl)amino)- itself is achiral, it can exhibit an induced CD spectrum when it binds to a chiral molecule like DNA. The shape and magnitude of the induced CD signal can provide insights into the binding mode (e.g., intercalation vs. groove binding) and the local conformational changes induced in the DNA structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Interaction Mapping and Structural Elucidation of Complexes
Nuclear Magnetic Resonance (NMR) spectroscopy offers high-resolution structural information about the complexes formed between Acridine, 9-((4-aminobutyl)amino)- and its biological partners. 1D NMR experiments, such as monitoring chemical shift perturbations of the acridine protons upon titration with a biomolecule, can identify the protons involved in the interaction. 2D NMR techniques, like Nuclear Overhauser Effect Spectroscopy (NOESY), can reveal through-space proximities between the protons of the acridine derivative and those of its binding partner, allowing for the detailed mapping of the binding site and the determination of the three-dimensional structure of the complex.
Surface Plasmon Resonance (SPR) for Real-time Binding Kinetics and Affinity Determination
Surface Plasmon Resonance (SPR) is a label-free technique that allows for the real-time monitoring of biomolecular interactions. In a typical SPR experiment, a target molecule, such as DNA or a protein, is immobilized on a sensor chip. A solution containing Acridine, 9-((4-aminobutyl)amino)- is then flowed over the surface. The binding of the acridine derivative to the immobilized target causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. By analyzing the association and dissociation phases of the sensorgram, one can determine the kinetic rate constants (k_on and k_off) and the equilibrium dissociation constant (K_D), which is a measure of binding affinity.
Parameter | Description | Typical Range for DNA Intercalation |
k_on (M⁻¹s⁻¹) | Association rate constant | 10⁴ - 10⁶ |
k_off (s⁻¹) | Dissociation rate constant | 10⁻³ - 10⁻¹ |
K_D (M) | Equilibrium dissociation constant | 10⁻⁶ - 10⁻⁸ |
Note: The values presented are illustrative and can vary based on the specific DNA sequence, buffer conditions, and temperature.
Structure Activity Relationship Sar Analysis and Derivative Design Principles for Acridine, 9 4 Aminobutyl Amino
The therapeutic potential of acridine-based compounds is intrinsically linked to their structural features, which govern their interaction with biological targets. For Acridine (B1665455), 9-((4-aminobutyl)amino)-, and its related analogs, extensive Structure-Activity Relationship (SAR) studies have been conducted to decipher the precise relationship between chemical structure and biological function. This analysis is crucial for designing more potent and selective next-generation agents.
Emerging Research Directions and Methodological Innovations in Acridine, 9 4 Aminobutyl Amino Studies
Development of Novel Research Probes and Imaging Agents based on the Compound's Core Structure
The intrinsic fluorescence of the acridine (B1665455) core makes Acridine, 9-((4-aminobutyl)amino)- a foundational structure for the development of novel research probes and imaging agents. Researchers are leveraging its ability to intercalate into nucleic acids and its sensitivity to the microenvironment to design probes for specific cellular components and processes.
Derivatives of the 9-aminoacridine (B1665356) scaffold, including structures similar to Acridine, 9-((4-aminobutyl)amino)-, have been synthesized and investigated for their fluorescent properties. These compounds often exhibit changes in their fluorescence emission spectra upon binding to DNA or RNA, allowing for the visualization and quantification of nucleic acids in vitro. The 4-aminobutyl side chain can be further modified to attach other functional groups, such as targeting moieties or environmentally sensitive dyes, to create more sophisticated probes for cellular imaging.
Integration with Advanced Microscopy Techniques (e.g., super-resolution microscopy, live-cell imaging) for Mechanistic Studies
The photophysical properties of Acridine, 9-((4-aminobutyl)amino)- and its derivatives make them suitable for use with advanced microscopy techniques. In live-cell imaging, the ability of these compounds to permeate cell membranes and stain specific organelles or molecules without significant cytotoxicity is a key advantage. This allows for the real-time observation of cellular dynamics and the tracking of molecular events.
Furthermore, the development of photo-switchable or photo-activatable acridine derivatives opens up possibilities for their use in super-resolution microscopy techniques like PALM (Photoactivated Localization Microscopy) and STORM (Stochastic Optical Reconstruction Microscopy). These advanced imaging methods can overcome the diffraction limit of light, enabling the visualization of cellular structures at the nanoscale. By precisely controlling the fluorescence of individual acridine-based probes, researchers can achieve unprecedented spatial resolution in their mechanistic studies of complex biological systems.
Computational Approaches for Predicting Molecular Interactions and Cellular Effects in Complex Systems
Computational modeling and molecular docking studies are increasingly being employed to predict the interactions of Acridine, 9-((4-aminobutyl)amino)- with its biological targets. These in silico approaches provide valuable insights into the binding modes and affinities of the compound with macromolecules such as DNA, RNA, and proteins. By understanding the structural basis of these interactions, researchers can rationally design new derivatives with enhanced specificity and efficacy for their intended research applications.
Molecular dynamics simulations can further elucidate the dynamic behavior of Acridine, 9-((4-aminobutyl)amino)- within a biological system, predicting how it influences the conformation and function of its target molecules. These computational predictions are invaluable for generating hypotheses that can then be tested experimentally, accelerating the discovery and development of new research tools.
Exploration of Nanocarrier Delivery Systems for Targeted Research Applications (e.g., selective delivery to specific cell types in vitro)
To enhance the specificity of Acridine, 9-((4-aminobutyl)amino)- in cellular studies, researchers are exploring the use of nanocarrier delivery systems. Encapsulating the compound within nanoparticles, such as liposomes or polymeric micelles, can improve its solubility, protect it from degradation, and facilitate its targeted delivery to specific cell types or subcellular compartments in vitro.
By functionalizing the surface of these nanocarriers with targeting ligands, such as antibodies or peptides that recognize specific cell surface receptors, it is possible to achieve selective delivery. This targeted approach is particularly useful for minimizing off-target effects and for studying the compound's action in a specific cellular context within a mixed cell population.
Application in Synthetic Biology and Chemical Genetics Research for Pathway Perturbation and Elucidation
In the fields of synthetic biology and chemical genetics, small molecules like Acridine, 9-((4-aminobutyl)amino)- serve as powerful tools for perturbing and elucidating biological pathways. By introducing the compound to a cellular system, researchers can modulate the activity of specific proteins or pathways and observe the resulting phenotypic changes. This approach, often referred to as a "chemical knockout," provides a rapid and reversible way to study gene function.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 9-((4-aminobutyl)amino)acridine, and how can its purity be validated?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution at the 9-position of acridine, leveraging its low electron density at this site ( ). A Goldberg reaction using o-chlorobenzoic acid and aniline derivatives is a classical approach ( ). Purity validation requires IR spectroscopy (to confirm amine functional groups), (to verify alkyl chain attachment), and elemental analysis (C, H, N ratios) ( ). For higher sensitivity, HPLC with UV detection (λ ~249–296 nm) is recommended ().
Q. How can fluorescence properties of 9-((4-aminobutyl)amino)acridine be exploited in DNA detection?
- Methodological Answer : The compound’s planar acridine core enables intercalation into DNA base pairs, causing fluorescence quenching or enhancement. To quantify DNA binding, use fluorimetry in buffered solutions (pH 7.4) with λex/λem ~350/450 nm. Calibrate with calf thymus DNA and calculate binding constants via Stern-Volmer plots ( ). For real-time kinetics, employ stopped-flow spectrophotometry ( ).
Q. What safety precautions are critical when handling 9-((4-aminobutyl)amino)acridine?
- Methodological Answer : Acute toxicity data (e.g., mouse LD50 via intraperitoneal injection: 75 mg/kg) and mutagenicity (Ames test positive for TA98 strain) necessitate strict PPE (gloves, fume hood). Store at -20°C in amber vials to prevent photodegradation ( ).
Advanced Research Questions
Q. How do structural modifications at the 4-aminobutyl chain affect DNA binding kinetics and cytotoxicity?
- Methodological Answer : Replace the 4-aminobutyl group with shorter/longer alkyl chains or aromatic linkers. Assess DNA affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cytotoxicity can be tested in cancer cell lines (e.g., HeLa) using MTT assays. For example, 5-substituted acridine-4-carboxamides showed 4-fold cytotoxicity increases due to enhanced DNA stacking ( ). X-ray crystallography of drug-DNA complexes (e.g., d(CGTACG)2 at 1.55 Å resolution) reveals steric and electronic interactions ( ).
Q. How to resolve contradictions in reported DNA intercalation mechanisms for acridine derivatives?
- Methodological Answer : Discrepancies arise from varying experimental conditions (e.g., ionic strength, pH). Systematically compare intercalation using:
- Circular Dichroism (CD) : Detect DNA conformational changes.
- Fluorescence Lifetime Imaging (FLIM) : Distinguish static vs. dynamic quenching.
- Molecular Dynamics Simulations : Model binding free energy ( ).
For example, 9-aminoacridine derivatives exhibit unwinding angles of 8–12° at CpG sites but overwinding at TpA steps ( ).
Q. What strategies improve the chemiluminescence efficiency of 9-((4-aminobutyl)amino)acridine in biological assays?
- Methodological Answer : Optimize the H2O2-KOH reaction system ( ). Incorporate electron-withdrawing groups (e.g., nitro) at the acridine 4-position to enhance oxidative stability. Use PVP as a solubilizing agent in aqueous media (). Validate with lucigenin as a reference standard (quantum yield ~0.01–0.1).
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
TAK-653 |
|
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.